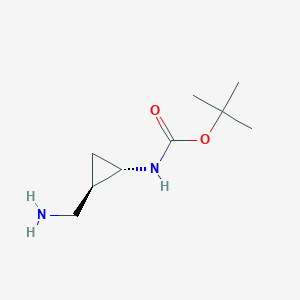![molecular formula C11H9ClN2O3S B1629654 3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride CAS No. 926921-65-5](/img/structure/B1629654.png)
3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride
Overview
Description
3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride is an organic compound with the molecular formula C({11})H({9})ClN({2})O({3})S. This compound is characterized by the presence of a benzenesulfonyl chloride group attached to a 6-methylpyrazin-2-yloxy moiety. It is commonly used in organic synthesis and has applications in various fields including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride typically involves the following steps:
-
Formation of the Pyrazinyl Ether: : The initial step involves the reaction of 6-methylpyrazine with a suitable phenol derivative under basic conditions to form the pyrazinyl ether. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Sulfonylation: : The pyrazinyl ether is then reacted with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
-
Hydrolysis: : In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
-
Reduction: : The compound can undergo reduction reactions to convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Hydrolysis: Aqueous sodium hydroxide or other bases are used to hydrolyze the sulfonyl chloride group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) can be employed under controlled conditions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride has a wide range of applications in scientific research:
-
Medicinal Chemistry: : It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with sulfonamide functionalities which are known for their antibacterial and anti-inflammatory properties.
-
Materials Science: : The compound is utilized in the preparation of advanced materials, including polymers and coatings, where the sulfonyl chloride group can be used for cross-linking or functionalization.
-
Biological Studies: : It serves as a reagent for the modification of biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.
-
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent.
Molecular Targets and Pathways
Nucleophilic Attack: The primary molecular target is the sulfonyl chloride group, which undergoes nucleophilic attack to form sulfonamide, sulfonate ester, or sulfonate thioester products.
Enzyme Inhibition: In biological systems, sulfonamide derivatives can inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites.
Comparison with Similar Compounds
3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride can be compared with other sulfonyl chloride compounds:
Benzenesulfonyl Chloride: Lacks the pyrazinyl ether moiety, making it less versatile in certain synthetic applications.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a methyl group on the benzene ring, which can influence its reactivity and solubility.
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with different reactivity and applications.
Uniqueness
The presence of the 6-methylpyrazin-2-yloxy moiety in this compound imparts unique electronic and steric properties, enhancing its reactivity and making it suitable for specific synthetic and research applications.
List of Similar Compounds
- Benzenesulfonyl chloride
- Tosyl chloride (p-toluenesulfonyl chloride)
- Methanesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-(6-methylpyrazin-2-yl)oxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c1-8-6-13-7-11(14-8)17-9-3-2-4-10(5-9)18(12,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKVHSNSPBZGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640381 | |
| Record name | 3-[(6-Methylpyrazin-2-yl)oxy]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-65-5 | |
| Record name | 3-[(6-Methyl-2-pyrazinyl)oxy]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(6-Methylpyrazin-2-yl)oxy]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1629576.png)
![5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629577.png)

![3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione](/img/structure/B1629580.png)
![[des-Gly10, D-Phe6]-LH-RH ethylamide](/img/structure/B1629582.png)

![4-(2-{Propyl[(~2~H_7_)propyl]amino}ethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B1629587.png)




